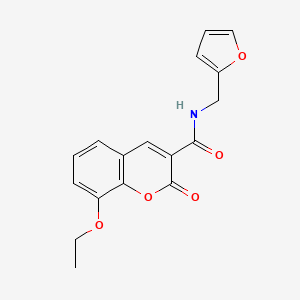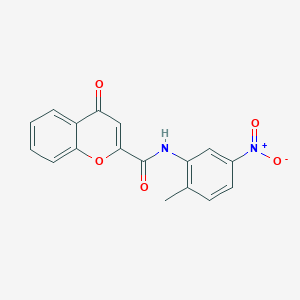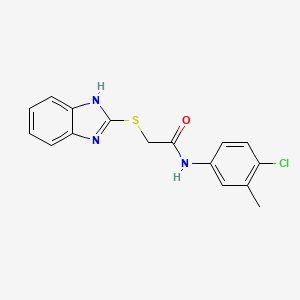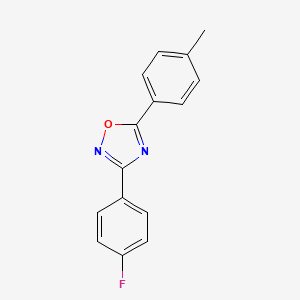
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies due to its potential in treating cancer.
作用機序
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide targets RNA polymerase I transcription by binding to a specific region of DNA known as the rDNA promoter. This binding prevents the recruitment of transcription factors and RNA polymerase I, thereby inhibiting the production of ribosomes. This inhibition leads to the activation of the p53 pathway, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been found to have a range of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also inhibits the production of ribosomes, which reduces protein synthesis and slows down cell growth.
実験室実験の利点と制限
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has several advantages for use in lab experiments. It is highly selective for RNA polymerase I transcription and has been found to be effective in inhibiting cancer cell growth in vitro and in vivo. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo. It also has the potential to cause DNA damage, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. One area of interest is in combination therapy, where N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is used in combination with other drugs to enhance its effectiveness. Another area of interest is in developing new analogs of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide that have improved pharmacokinetic properties and reduced toxicity. Finally, there is also interest in exploring the potential of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in treating other diseases, such as neurodegenerative disorders.
合成法
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with cyclohexylamine to form 2,4,6-trimethyl-N-cyclohexylbenzamide. This compound is then reacted with 2-methoxyphenylacetonitrile to form N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide.
科学的研究の応用
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been the subject of extensive scientific research due to its potential in treating cancer. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. It works by targeting RNA polymerase I transcription, which is a key process in the production of ribosomes, the cellular structures responsible for protein synthesis.
特性
IUPAC Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHXOWIJBMOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354473 |
Source


|
| Record name | AG-G-07739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | |
CAS RN |
5866-22-8 |
Source


|
| Record name | AG-G-07739 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)


![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)

![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)





